molecular formula C7H10F2O B1457670 4-(Difluoromethyl)cyclohexan-1-one CAS No. 1549804-53-6

4-(Difluoromethyl)cyclohexan-1-one

Cat. No. B1457670
M. Wt: 148.15 g/mol
InChI Key: UBAVCNQFDDBTHC-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)cyclohexan-1-one is a chemical compound with the CAS Number: 1549804-53-6 . It has a molecular weight of 148.15 and is typically stored at temperatures below -10°C . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(difluoromethyl)cyclohexan-1-one . Its InChI code is 1S/C7H10F2O/c8-7(9)5-1-3-6(10)4-2-5/h5,7H,1-4H2 , and the InChI key is UBAVCNQFDDBTHC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-(Difluoromethyl)cyclohexan-1-one is a liquid with a molecular weight of 148.15 . It is typically stored at temperatures below -10°C .

Scientific Research Applications

Application 1: Synthesis of Jet Fuel Range High-Density Polycycloalkanes

  • Summary of the Application : This compound is used in the synthesis of jet fuel range high-density polycycloalkanes, specifically dicyclohexylmethane and dodecahydrofluorene .
  • Methods of Application or Experimental Procedures : The process involves a two-step method with vanillin and cyclohexanone, two platform compounds that can be derived from lignin. In the first step, 2-(4-hydroxy-3-methoxybenzylidene)cyclohexan-1-one, a jet fuel range C13 polycycloalkane precursor, is obtained through an acid-catalyzed aldol condensation reaction between vanillin and cyclohexanone over a series of titanium dioxide-based nanometer material catalysts .
  • Results or Outcomes : The aldol condensation product is further converted to a mixture of dicyclohexylmethane and dodecahydrofluorene by hydrodeoxygenation (HDO) under the co-catalysis of Pd/C and H-Y zeolite. The cycloalkane mixture obtained from the HDO process has a higher density (0.95 g mL −1) and lower freezing point (256 K). It can be blended into low freezing point jet fuels to improve their volumetric heat values .

Application 2: Synthesis of 4-(Difluoromethyl)cyclohexan-1-amine Hydrochloride

  • Summary of the Application : This compound can be used to synthesize 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride , a chemical that can be used in various chemical reactions.
  • Results or Outcomes : The product, 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride, is a useful reagent in organic chemistry .

Application 3: Introduction of Difluoromethyl Group into Pyridines

  • Summary of the Application : The difluoromethyl group often determines the properties of bioactive molecules and is therefore particularly interesting for drug research . This atomic group consists of carbon, two fluorine atoms and a hydrogen atom .
  • Methods of Application or Experimental Procedures : A team of chemists at the University of Münster has developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines . The method involves the use of a strategy of temporary dearomatization .
  • Results or Outcomes : The difluoromethyl group can be precisely introduced into pyridines at specific sites . This method is also suitable for the difluoromethylation of pyridine-containing drugs at the end of the synthesis sequence .

Application 4: Synthesis of 4-(Difluoromethyl)cyclohexan-1-ol

  • Summary of the Application : This compound can be used to synthesize 4-(Difluoromethyl)cyclohexan-1-ol , a chemical that can be used in various chemical reactions.
  • Results or Outcomes : The product, 4-(Difluoromethyl)cyclohexan-1-ol, is a useful reagent in organic chemistry .

Application 5: Difluoromethylation in Continuous Flow

  • Methods of Application or Experimental Procedures : A continuous flow difluoromethylation protocol on sp3 carbons employing fluoroform as a reagent has been developed .
  • Results or Outcomes : This method allows for the introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H227, H315, H319, and H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using personal protective equipment .

properties

IUPAC Name

4-(difluoromethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-7(9)5-1-3-6(10)4-2-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAVCNQFDDBTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)cyclohexan-1-one

CAS RN

1549804-53-6
Record name 4-(difluoromethyl)cyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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